![molecular formula C29H23BrN4O5 B2592621 1-{[(4-bromophenyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 901723-40-8](/img/structure/B2592621.png)
1-{[(4-bromophenyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It contains a tetrahydroquinazoline ring, which is a type of heterocyclic compound. Attached to this ring are various other groups including a carbamoyl group and a furan ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the carbamoyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as the polarity of its functional groups, its molecular weight, and its overall shape would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Characterization
Research efforts have been directed towards the synthesis and characterization of compounds with similar structural features, focusing on their potential as therapeutic agents. For example, the synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives has been explored, demonstrating the relevance of such compounds in therapeutic applications due to their potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties (Bonilla-Castañeda et al., 2022).
Antitumor Activity
The development of novel synthetic pathways to create compounds with antitumor properties is a significant area of research. A study on triazolyl- and triazinyl-quinazolinediones, structurally similar to the compound , highlighted their synthesis and potential as antitumor agents, with some compounds showing significant potency against human cancer cell lines (Al-Romaizan et al., 2019).
Antibacterial and Antifungal Applications
Further investigations have focused on the synthesis of functionally substituted compounds, such as N-(4-Bromophenyl)furan-2-carboxamides, and their antibacterial activities against clinically isolated drug-resistant bacteria. These studies show the potential of structurally related compounds in addressing antibiotic resistance, a growing concern in medical science (Siddiqa et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[2-(4-bromoanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29BrN4O5/c1-18-4-11-22(12-5-18)34-28(37)24-13-6-19(27(36)31-16-23-3-2-14-39-23)15-25(24)33(29(34)38)17-26(35)32-21-9-7-20(30)8-10-21/h2-5,7-12,14,19,24-25H,6,13,15-17H2,1H3,(H,31,36)(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBCFDMGSDPODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3CCC(CC3N(C2=O)CC(=O)NC4=CC=C(C=C4)Br)C(=O)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29BrN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(4-bromophenyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

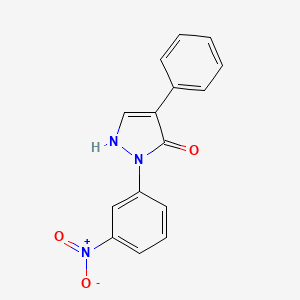
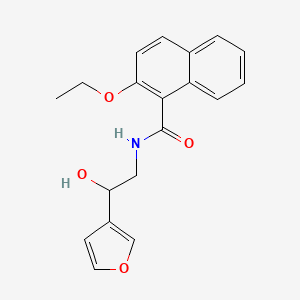
![6-(Cyclopropylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2592540.png)
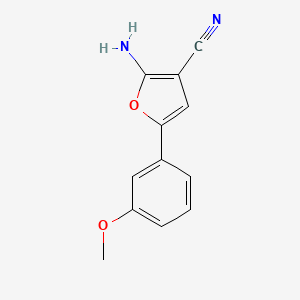
![2-(4-Acetylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2592542.png)
![N-butyl-N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2592544.png)
![(11Z)-N-(2-methoxyphenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2592546.png)
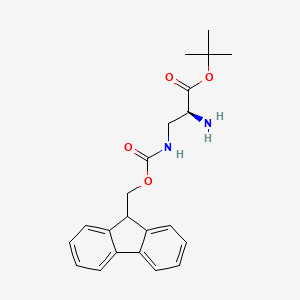
![2-[(2,4-Dichlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2592551.png)
![N-(4-fluorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2592552.png)
![1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2592554.png)
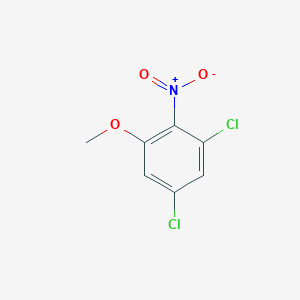
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2592559.png)